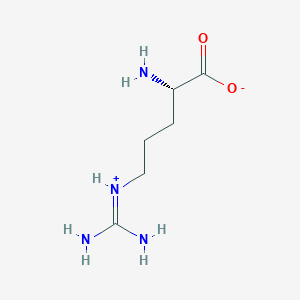

Protonated arginine

Description

L-Arginine, also known as L-arg, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-Arginine is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. L-Arginine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Arginine has been found throughout most human tissues, and has also been detected in most biofluids, including feces, cerebrospinal fluid, urine, and saliva. Within the cell, L-arginine is primarily located in the cytoplasm, mitochondria and myelin sheath. L-Arginine exists in all eukaryotes, ranging from yeast to humans. L-Arginine participates in a number of enzymatic reactions. In particular, Glycine and L-arginine can be converted into guanidoacetic acid and orotidylic acid through its interaction with the enzyme glycine amidinotransferase, mitochondrial. Furthermore, Fumaric acid and L-arginine can be biosynthesized from argininosuccinic acid; which is mediated by the enzyme argininosuccinate lyase. Furthermore, L-Arginine can be converted into ornithine and urea through its interaction with the enzyme arginase-1. Finally, Fumaric acid and L-arginine can be biosynthesized from argininosuccinic acid; which is catalyzed by the enzyme argininosuccinate lyase. In humans, L-arginine is involved in the aspartate metabolism pathway, the arginine and proline metabolism pathway, the transcription/translation pathway, and the glycine and serine metabolism pathway. L-Arginine is also involved in several metabolic disorders, some of which include the hypoacetylaspartia pathway, dimethylglycine dehydrogenase deficiency, the hyperglycinemia, non-ketotic pathway, and the prolinemia type II pathway. Outside of the human body, L-arginine can be found in a number of food items such as avocado, black-eyed pea, squashberry, and chinese water chestnut. This makes L-arginine a potential biomarker for the consumption of these food products. L-Arginine is a potentially toxic compound. L-Arginine has been found to be associated with several diseases known as heart failure, myopathy, lactic acidosis, and sideroblastic anemia 1, and hyperlysinuria; l-arginine has also been linked to several inborn metabolic disorders including propionic acidemia and cystinuria.

L-arginine is an L-alpha-amino acid that is the L-isomer of arginine. It has a role as a nutraceutical, a biomarker, a micronutrient, an Escherichia coli metabolite and a mouse metabolite. It is a glutamine family amino acid, a proteinogenic amino acid, an arginine and a L-alpha-amino acid. It is a conjugate base of a L-argininium(1+). It is a conjugate acid of a L-argininate. It is an enantiomer of a D-arginine.

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production. |

|---|---|

CAS No. |

104352-01-4 |

Molecular Formula |

C6H14N4O2 |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 |

InChI Key |

ODKSFYDXXFIFQN-BYPYZUCNSA-N |

SMILES |

C(CC(C(=O)[O-])N)C[NH+]=C(N)N |

Isomeric SMILES |

C(C[C@@H](C(=O)[O-])N)C[NH+]=C(N)N |

Canonical SMILES |

C(CC(C(=O)[O-])N)C[NH+]=C(N)N |

Color/Form |

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol |

melting_point |

244 dec °C Mp 244 dec. (anhyd. 105 °) 244 °C 222°C |

Other CAS No. |

4455-52-1 74-79-3 |

physical_description |

Solid White crystals or crystalline powder; odourless |

Pictograms |

Irritant |

solubility |

182000 mg/L (at 25 °C) 1.04 M 182 mg/mL at 25 °C Insoluble in ethyl ether; slightly soluble in ethanol In water, 1.82X10+5 mg/l @ 25 °C Soluble in water; Insoluble in ether Slightly soluble (in ethanol) |

Synonyms |

Arginine Arginine Hydrochloride Arginine, L Isomer Arginine, L-Isomer DL Arginine Acetate, Monohydrate DL-Arginine Acetate, Monohydrate Hydrochloride, Arginine L Arginine L-Arginine L-Isomer Arginine Monohydrate DL-Arginine Acetate |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: A Reassessment of the Arginine Side Chain's pKa Value

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of the arginine side chain, challenging long-held values and presenting modern experimental findings. It details the methodologies for pKa determination, explores the factors influencing this critical physicochemical property, and discusses the implications for biochemistry and therapeutic design.

Executive Summary

The protonation state of the arginine side chain is fundamental to protein structure, function, and interaction. For decades, a pKa value of approximately 12.0-12.5 has been widely cited in textbooks and utilized in computational models. However, recent rigorous experimental evidence has compellingly revised this intrinsic pKa to a significantly higher value of 13.8 .[1][2][3] This upward revision has profound implications, confirming that the arginine side chain remains persistently protonated and positively charged under all physiological conditions, even within hydrophobic protein cores or lipid membranes where a charged group is considered unfavorable.[1][2][4] This guide synthesizes the data supporting this revised value, details the experimental protocols used for its determination, and explores the biochemical and pharmaceutical ramifications of this fundamental shift in understanding.

Quantitative pKa Data for Arginine and Its Analogs

The intrinsic pKa of the arginine side chain and its derivatives has been determined through various experimental and computational methods. The data presented below contrasts the traditionally accepted value with more recent, rigorously obtained measurements.

| Compound/Peptide Context | Method | Reported pKa Value | Reference |

| Historically Accepted Value | Various (pre-modern methods) | ~12.0 - 12.5 | [1][5] |

| Free Arginine | Potentiometric Titration | 13.8 ± 0.1 | [1][3] |

| Free Arginine | NMR Spectroscopy | 13.9 ± 0.15 | [3] |

| Acetyl-Gly-Arg-Gly-amide | NMR Spectroscopy | 13.8 ± 0.1 | [1][3] |

| Monomethylarginine (MMA) | NMR Spectroscopy | 14.2 ± 0.4 | [6] |

| Asymmetric Dimethylarginine (aDMA) | NMR Spectroscopy | 14.2 ± 0.4 | [6] |

| Symmetric Dimethylarginine (sDMA) | NMR Spectroscopy | 14.2 ± 0.4 | [6] |

| Boc-Arg(Nap)-OH | Spectrophotometry | 9.0 ± 0.1 | [7] |

| Arginine (Computational) | Density Functional Theory (DFT) | 12.5 - 16.1 (Range) | [6][8] |

Experimental Protocols for pKa Determination

The revision of arginine's pKa was driven by the application of complementary, high-precision techniques. The workflows for these key experimental methods are outlined below.

Potentiometric Titration

This method directly measures proton binding and release during titration. To isolate the guanidinium group's pKa from the α-amino and α-carboxyl groups, a difference titration is employed.[1]

-

Sample Preparation: A high concentration of free arginine (e.g., 500 mM) is prepared in a solution of constant ionic strength (e.g., 100 mM KCl) to minimize activity coefficient variations.[3] A reference solution containing an amino acid without a titratable side chain (e.g., glycine) is also prepared.[1]

-

Titration: Both solutions are titrated with a strong base (e.g., carbonate-free NaOH).

-

Data Analysis: The volume of titrant added to the reference solution is subtracted from the volume added to the arginine solution at each pH point. This generates a difference curve where inflection points correspond to the pKa values of arginine's functional groups.[1] The curve is fitted to a multi-site binding isotherm to precisely determine the pKa of the guanidinium group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a non-invasive method to monitor the protonation state of specific atoms by tracking their chemical shifts as a function of pH.[9]

-

Sample Preparation: To avoid interference from the terminal ionizable groups, a blocked tripeptide such as acetyl-Gly-Arg-Gly-amide is often used.[1][3] This ensures that only the guanidinium group titrates in the high pH range.

-

Data Acquisition: A series of 1H, 13C, or 15N NMR spectra are acquired over a wide pH range, extending to 14.5 or higher if possible.[1]

-

Data Analysis: The chemical shifts of specific nuclei within the arginine side chain (e.g., Cζ, Hδ, Nε) are plotted against pH.[1][9] The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa.[10] It is noted that reaching a clear plateau for the deprotonated species is challenging due to the extremely high pKa, which can lead to a slight underestimation of the true value.[1]

Factors Influencing the Arginine Side Chain pKa

The exceptionally high pKa of arginine is a result of intrinsic chemical properties and is modulated by its local environment.

-

Resonance Stabilization: The primary reason for arginine's high basicity is the extensive resonance delocalization of the positive charge across the three nitrogen atoms of the guanidinium group upon protonation.[4][11] This distribution of charge makes the protonated state exceptionally stable and, consequently, very difficult to deprotonate.

-

Side Chain Flexibility: The long, flexible aliphatic portion of the side chain enables the terminal guanidinium group to optimize its position to form favorable electrostatic interactions, such as hydrogen bonds with nearby polar atoms or buried water molecules.[1][4] This adaptability helps to stabilize the charged state, even in seemingly unfavorable hydrophobic environments.[2]

-

Protein Microenvironment: While the pKa values of other ionizable residues like lysine (B10760008) or histidine can be significantly perturbed by the local protein environment, the extremely high intrinsic pKa of arginine ensures it remains protonated.[4][12] Spectroscopic evidence confirms that arginine side chains are invariably charged in proteins, even when buried within hydrophobic interiors.[4]

-

Post-Translational Modifications (PTMs):

-

Methylation: The addition of one or two methyl groups (monomethylation, symmetric or asymmetric dimethylation) is a common PTM. Experimental data shows that methylation does not significantly alter the pKa of the guanidinium group.[6] However, it does change the group's steric profile and hydrogen bonding capacity, thereby modulating protein-protein or protein-nucleic acid interactions through mechanisms other than charge alteration.[6]

-

Other Modifications: Significant chemical alterations can have a drastic effect. For example, attaching a bulky, electron-withdrawing naphthalimide fluorophore was shown to lower the side chain pKa to 9.0, making an electrically neutral state accessible under physiological conditions.[7]

-

Implications for Biological Function and Drug Development

An accurate understanding of arginine's pKa is critical for both fundamental biology and applied science.

-

Protein Structure and Stability: The persistent positive charge allows arginine to form stable salt bridges with negatively charged residues (aspartate, glutamate), which are crucial for stabilizing the tertiary and quaternary structures of proteins.[11]

-

Molecular Recognition: Arginine is frequently found at the interfaces of protein-protein and protein-DNA interactions. Its guanidinium group acts as a multi-dentate hydrogen bond donor, often forming specific, high-affinity interactions with the phosphate (B84403) backbone of nucleic acids or with polar residues on other proteins.[1][13] The revised pKa reinforces that these interactions are not pH-sensitive in the physiological range.

-

Enzyme Catalysis: While less common than for other residues, arginine has been proposed to act as a general acid/base in some enzymatic mechanisms.[1] The high pKa makes it a very poor general base (as it is always protonated) but allows it to act as a stable electrostatic catalyst or to modulate the pKa values of other nearby catalytic residues.[1]

-

Drug Design: For drug development professionals, the certainty of arginine's positive charge is vital for computational modeling of drug-target interactions. It simplifies electrostatic calculations and allows for the rational design of anionic or polar functional groups in drug candidates to target arginine-rich binding pockets. Furthermore, the guanidinium moiety is a common functional group in pharmaceuticals, and its high pKa ensures it remains charged, influencing properties like solubility, cell permeability, and target affinity.

References

- 1. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. Effect of methylation on the side‐chain pK a value of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

The Charge State of Arginine at Physiological pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine, a proteinogenic amino acid, plays a pivotal role in a myriad of biological processes, including protein structure and function, enzyme catalysis, and cell signaling. Its functional significance is intrinsically linked to the charge state of its guanidinium (B1211019) side chain. This technical guide provides an in-depth analysis of the charge state of arginine at physiological pH, summarizes the quantitative parameters governing its protonation state, details the experimental methodologies used for its determination, and illustrates its role in critical signaling pathways.

The Chemical Basis of Arginine's Charge

Arginine is classified as a basic amino acid due to its aliphatic side chain capped by a guanidinium group. This functional group is a strong base that exhibits significant resonance stabilization upon protonation, which delocalizes the positive charge across three nitrogen atoms. This delocalization makes the conjugate acid exceptionally stable and, consequently, a very weak acid.

The protonation state of arginine's ionizable groups—the α-carboxyl group, the α-amino group, and the guanidinium side chain—is dependent on the pH of the surrounding environment. The relationship between pH, the acid dissociation constant (pKa), and the ratio of the deprotonated to protonated forms of each group is described by the Henderson-Hasselbalch equation :

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

[A⁻] is the concentration of the deprotonated (conjugate base) form.

-

[HA] is the concentration of the protonated (acid) form.

When the pH is equal to the pKa, the group is 50% protonated and 50% deprotonated. When the pH is significantly lower than the pKa, the protonated form predominates. Conversely, when the pH is significantly higher than the pKa, the deprotonated form is favored.

Quantitative Analysis of Arginine's Charge State

The charge of an arginine molecule is the net sum of the charges of its individual ionizable groups at a given pH. Recent studies using advanced techniques like potentiometry and NMR spectroscopy have refined the pKa value of the arginine side chain to be substantially higher than values cited in older literature.[1][2] This high pKa is critical to its biological function.

Table 1: pKa Values of Ionizable Groups in Arginine

| Ionizable Group | pKa Value (Approximate) | Charge of Protonated Form | Charge of Deprotonated Form |

| α-Carboxyl (-COOH) | 2.0 - 2.2 | 0 | -1 |

| α-Amino (-NH₃⁺) | 9.0 - 9.1 | +1 | 0 |

| Guanidinium Side Chain | 12.5 - 13.8 | +1 | 0 |

Note: The side chain pKa is a subject of ongoing research, with modern studies consistently pointing towards the higher value of ~13.8.[1][2] This guide uses this revised value for calculations.

At a physiological pH of 7.4:

-

The α-carboxyl group (pKa ≈ 2.1) is far above its pKa and is therefore predominantly deprotonated, carrying a -1 charge .

-

The α-amino group (pKa ≈ 9.0) is below its pKa and is therefore predominantly protonated, carrying a +1 charge .

-

The guanidinium side chain (pKa ≈ 13.8) is far below its pKa and is overwhelmingly protonated, carrying a +1 charge .[3][4][5]

Therefore, the net charge of free arginine in solution at physiological pH is (-1) + (+1) + (+1) = +1 . The molecule exists as a cation.[3][6]

Table 2: Calculated Protonation State and Charge at Physiological pH (7.4)

| Ionizable Group | Predominant Form | Approximate % Protonated | Charge Contribution |

| α-Carboxyl | Deprotonated (-COO⁻) | < 0.01% | -1 |

| α-Amino | Protonated (-NH₃⁺) | ~97.5% | +1 |

| Guanidinium | Protonated | > 99.99% | +1 |

| Net Charge of Arginine | +1 |

The extremely high pKa of the guanidinium group ensures that it remains protonated and positively charged under virtually all biological conditions, even within the hydrophobic interiors of proteins.[1][2]

Visualizing Arginine's Protonation States

The dominant ionic species of arginine changes as a function of pH. This can be visualized as a transition from a fully protonated state at very low pH to a fully deprotonated state at very high pH.

Caption: Predominant ionic forms of Arginine at different pH ranges.

Experimental Protocols for pKa Determination

The pKa values of amino acids are determined empirically through several robust methods. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most common and accurate techniques.

Potentiometric Titration

This classical method involves monitoring the pH of an amino acid solution as a titrant (a strong base) is incrementally added. The resulting titration curve reveals the pKa values as the midpoints of the buffering regions (the flat portions of the curve).[7][8][9]

Methodology:

-

Preparation of Solutions:

-

Initial Protonation:

-

Place a known volume of the arginine solution in a beaker with a magnetic stirrer.

-

Use the 0.1 M HCl solution to titrate the amino acid solution to a low starting pH (e.g., pH 1.5 - 2.0) to ensure all ionizable groups are fully protonated.[2]

-

-

Titration with Strong Base:

-

Begin the titration by adding small, precise aliquots (e.g., 0.1 or 0.5 mL) of the 0.1 M NaOH solution.[2][11]

-

After each addition, allow the pH to stabilize and record the reading along with the total volume of NaOH added.

-

Continue this process until the pH reaches a high value (e.g., pH 12.5 or higher) to ensure all groups are deprotonated.[11]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the equivalents of NaOH added (x-axis) to generate a titration curve.

-

The pKa of the α-carboxyl group (pKa1) is the pH at the midpoint of the first buffer region (0.5 equivalents of base).

-

The pKa of the α-amino group (pKa2) is the pH at the midpoint of the second buffer region (1.5 equivalents of base).

-

The pKa of the guanidinium side chain (pKa3) is the pH at the midpoint of the third buffer region (2.5 equivalents of base). The high pKa of arginine's side chain makes this third inflection point difficult to observe accurately without specialized equipment and conditions.

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

NMR Spectroscopy

NMR spectroscopy offers a powerful, site-specific method for determining pKa values by monitoring the chemical shifts of specific nuclei, which are sensitive to the local electronic environment and thus to protonation events.[12][13]

Methodology:

-

Sample Preparation: Prepare a series of samples of the amino acid (often isotopically labeled, e.g., with ¹³C or ¹⁵N) in buffers of varying, precisely known pH values that span the expected pKa.[14]

-

NMR Data Acquisition: Acquire a series of NMR spectra (e.g., ¹H-¹⁵N HSQC) for each sample. The chemical shifts of nuclei adjacent to the ionizing group (e.g., ¹⁵Nζ in the lysine (B10760008) side chain or ¹⁵Nε/¹³Cζ in the arginine side chain) will change as a function of pH.[12]

-

Data Analysis:

-

For each sample, measure the chemical shift (δ) of the reporter nucleus.

-

Plot the observed chemical shift (δ_obs) against the pH of the sample.

-

Fit the resulting data to a modified Henderson-Hasselbalch equation: δ_obs = (δ_HA * 10^(pKa-pH) + δ_A⁻) / (1 + 10^(pKa-pH)) Where δ_HA and δ_A⁻ are the chemical shifts of the fully protonated and deprotonated states, respectively.

-

The pKa is determined as the inflection point of the fitted curve.[15]

-

Biological Significance: The Arginine-Nitric Oxide Pathway

The constant positive charge of arginine is fundamental to its biological roles. It frequently forms salt bridges and hydrogen bonds that stabilize protein structures and mediate interactions with negatively charged molecules like DNA and phosphorylated substrates.[3][5]

A critical role for arginine is as the sole substrate for Nitric Oxide Synthase (NOS) enzymes. The positive charge of the guanidinium group is essential for its recognition and binding within the NOS active site. NOS catalyzes the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide (NO) and L-citrulline.[1][16][17]

NO is a vital signaling molecule involved in numerous physiological processes:

-

Vasodilation: NO produced by endothelial NOS (eNOS) diffuses to smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and vasodilation.[18]

-

Neurotransmission: NO acts as a neurotransmitter in the central and peripheral nervous systems.[1]

-

Immune Response: Inducible NOS (iNOS) in macrophages produces large amounts of NO as a cytotoxic agent against pathogens.[16]

The conversion of arginine to NO represents a key signaling event where the specific chemical properties of the guanidinium side chain are consumed to generate a powerful downstream messenger.

Caption: Simplified Nitric Oxide (NO) signaling pathway originating from L-Arginine.

Conclusion

The charge state of arginine at physiological pH is unambiguously cationic, with a net charge of +1. This is a direct consequence of the exceptionally high pKa (~13.8) of its guanidinium side chain, which ensures it remains protonated in virtually all biological contexts. This persistent positive charge is not merely a passive property but a critical determinant of arginine's function in protein structure, molecular recognition, and as the substrate for vital signaling pathways like nitric oxide synthesis. A thorough understanding of these electrochemical properties, verified through experimental methods like potentiometric titration and NMR spectroscopy, is essential for researchers in biochemistry, pharmacology, and drug development.

References

- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 2. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry [pubs.sciepub.com]

- 3. Arginine - Wikipedia [en.wikipedia.org]

- 4. Acidic and Basic Amino Acids [www2.chem.wisc.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Determination of Protein pKa Values in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Gas-Phase Structure of Protonated Arginine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The intrinsic structure of protonated amino acids in the gas phase provides a fundamental understanding of their reactivity and interactions, absent the complex influence of a solvent. For arginine, the most basic of the canonical amino acids, a central question has been the preferred location of the proton and the resulting overall conformation. Theoretical and experimental studies have primarily focused on two competing structural motifs: the 'charge-solvated' (CS) form and the 'salt-bridge' (SB) or zwitterionic form. This guide synthesizes key findings from computational chemistry, infrared multiphoton dissociation (IRMPD) spectroscopy, and ion mobility spectrometry (IMS) to provide a comprehensive overview of the gas-phase structure of protonated arginine. It details the experimental protocols used for these investigations, presents quantitative data on the relative stabilities of different conformers, and illustrates the key concepts and workflows through diagrams. The consensus indicates that for isolated this compound, the charge-solvated structure is the global minimum, though the salt-bridge form can be stabilized by complexation or microhydration.

Introduction: The Charge-Solvated vs. Salt-Bridge Conundrum

In aqueous solution, amino acids predominantly exist as zwitterions, with a protonated amine group and a deprotonated carboxylic acid group. However, in the gas phase, the absence of solvent molecules to stabilize this charge separation makes the non-zwitterionic, or charge-solvated (CS), structure typically more favorable for most amino acids. Arginine presents a unique case due to the exceptionally high basicity of its guanidinium (B1211019) side chain.[1] This leads to a fundamental question: in the gas phase, does this compound adopt a CS structure, where the proton resides on the guanidinium group and the carboxylic acid remains neutral, or a salt-bridge (SB) structure, where the guanidinium group and the α-amino group are protonated and the carboxylic acid group is deprotonated?[2]

The resolution of this question is critical for understanding the intrinsic properties of arginine, which influences its role in peptide fragmentation in mass spectrometry, non-covalent interactions in biological systems, and the design of arginine-rich peptides in drug development.[3][4]

Theoretical and Computational Framework

Computational chemistry has been indispensable in exploring the potential energy surface of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict the geometries, vibrational frequencies, and relative energies of possible conformers.[5][6]

Key Conformational Structures

-

Charge-Solvated (CS) Structures: In the lowest-energy CS structures, the proton is localized on the guanidinium side chain. The neutral carboxylic acid and α-amino groups then fold back to "solvate" the charge center through intramolecular hydrogen bonds.[2][7] These are generally considered the most stable forms for isolated this compound.[2]

-

Salt-Bridge (SB) Structures: In the SB or zwitterionic form, the carboxylic acid group is deprotonated (-COO⁻), while two other sites, typically the guanidinium side chain and the α-amino group, are protonated (-NH₃⁺).[2][4] While stable local minima, these structures are calculated to be significantly higher in energy than the global minimum CS structure for the isolated ion.[2]

The logical relationship between theoretical modeling and experimental validation is crucial for determining the dominant gas-phase structure.

Computational Methodologies

A variety of theoretical levels have been employed to study this compound.

-

Density Functional Theory (DFT): The B3LYP functional is widely used, often paired with basis sets like 6-31+G(d,p) or 6-311++G**.[2][5][8] These calculations provide a good balance of accuracy and computational cost for geometry optimization and frequency calculations.

-

Ab Initio Methods: Higher-level methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) are used for more accurate final energy calculations.[9]

-

Conformational Searching: To identify low-energy structures, initial searches are often performed using methods like molecular mechanics or semi-empirical methods (e.g., PM3) coupled with genetic algorithms before optimization at higher levels of theory.[5][9]

Quantitative Analysis of Conformer Stability

Numerous computational studies have quantified the energy difference between the CS and SB forms of this compound. The data consistently show the CS form to be the global minimum in the gas phase.

| Conformer Type | Computational Method | Relative Energy (kcal/mol) | Reference |

| Salt-Bridge (SB) | B3LYP/6-311++G | 13.1 | [2] |

| Charge-Solvated (CS) | B3LYP/6-311++G | 0.0 (Global Minimum) | [2] |

Table 1: Relative energies of the most stable Salt-Bridge (SB) conformer with respect to the global minimum Charge-Solvated (CS) structure of this compound.

Factors such as hydration or complexation with metal ions can alter this energy landscape. For instance, theoretical calculations show that with the addition of seven water molecules, the CS and SB structures of this compound become nearly isoenergetic (within <1 kcal/mol).[2] Similarly, complexation with larger alkali metal ions (Na⁺, K⁺, Rb⁺, Cs⁺) can favor the SB (zwitterionic) form, whereas complexation with Li⁺ favors the CS form.[7][10]

| Cation Complex | Favored Structure | Energy Difference (SB vs. CS) | Reference |

| Arg·Li⁺ | Charge-Solvated | -0.7 kcal/mol | [10] |

| Arg·Na⁺ | Salt-Bridge | +0.7 kcal/mol | [10] |

| Arg·K⁺ | Salt-Bridge | +3.2 kcal/mol | [10] |

| Arg·Cs⁺ | Salt-Bridge | +3.3 kcal/mol | [10] |

Table 2: Calculated energy differences between the most stable salt-bridge and charge-solvated structures for cationized arginine at the B3LYP/LACVP++* level. A negative value indicates the CS form is more stable.*

Key Experimental Methodologies

Spectroscopic and spectrometric techniques that can probe mass-selected ions in the gas phase are essential for validating theoretical predictions.

Infrared Multiphoton Dissociation (IRMPD) Spectroscopy

IRMPD spectroscopy is a powerful tool for obtaining vibrational spectra of gas-phase ions, which serve as structural fingerprints.[11][12][13][14] By comparing the experimental IRMPD spectrum with theoretical spectra calculated for different candidate structures (like CS and SB), the most likely conformation present in the experiment can be identified.[4][15][16] For this compound, the key vibrational modes, such as the C=O stretch of the carboxylic acid and the N-H stretches, are particularly informative.[7][12] The presence of a sharp C=O stretch around 1760-1800 cm⁻¹ is a clear indicator of a neutral carboxylic acid group, and thus a CS structure.[12]

Ion Mobility Spectrometry (IMS)

IMS separates ions based on their size and shape (collision cross-section, CCS) as they drift through a gas-filled cell under the influence of a weak electric field.[17][18] Different conformers of this compound, such as the more compact, folded CS structures versus potentially more elongated SB structures, would exhibit different drift times and thus different CCS values. This technique provides information about the three-dimensional shape of the ion, complementing the vibrational information from IRMPD.[19][20] Ion mobility studies on this compound have shown single peaks in the arrival time distributions, suggesting the presence of either a single dominant structure or multiple structures that rapidly interconvert and have the same cross-section.

Detailed Experimental Protocols

Protocol for IRMPD Spectroscopy of this compound

-

Sample Preparation & Ion Generation: A dilute solution of arginine (e.g., 1 mM in a 1:1 water/methanol mixture with a small amount of acid like acetic acid to promote protonation) is introduced into an electrospray ionization (ESI) source.[16] The ESI process generates gas-phase [Arg+H]⁺ ions.

-

Ion Trapping and Mass Selection: The generated ions are guided by ion optics into a mass spectrometer, typically a Fourier-transform ion cyclotron resonance (FT-ICR) or a quadrupole ion trap (QIT) mass spectrometer.[11][21] Within the trap, the [Arg+H]⁺ ions are isolated from all other m/z species.

-

Infrared Irradiation: The trapped and isolated [Arg+H]⁺ ions are irradiated with the tunable, high-power infrared light from a free-electron laser (FEL) or an optical parametric oscillator (OPO) laser.[11][13] The laser wavelength is scanned across the mid-infrared region of interest (e.g., 900-1850 cm⁻¹ or 2800-3700 cm⁻¹).[4][11]

-

Dissociation and Detection: When the laser frequency is resonant with a vibrational mode of the ion, the ion sequentially absorbs multiple photons. This increases its internal energy until it surpasses the dissociation threshold, causing it to fragment (e.g., via loss of H₂O or NH₃).[3]

-

Spectrum Generation: The resulting fragment ions are detected by the mass spectrometer. An IRMPD spectrum is constructed by plotting the fragmentation efficiency (e.g., Σ(Fragment Ions) / Σ(Parent + Fragment Ions)) as a function of the infrared laser wavenumber.[11]

-

Data Interpretation: The experimental spectrum is then compared with theoretical IR spectra calculated for the lowest-energy CS and SB conformers to make a structural assignment.[4][12]

Protocol for Ion Mobility Spectrometry of this compound

-

Ion Generation: this compound ions are generated via ESI as described above.

-

Ion Injection into Mobility Cell: Ions are pulsed into a drift tube or traveling wave ion mobility (TWIM) cell filled with an inert buffer gas (e.g., helium or nitrogen) at a controlled pressure and temperature.[17][19]

-

Mobility Separation: A weak electric field (for drift tubes) or a series of voltage waves (for TWIM) propels the ions through the gas.[17][19] Ions are separated based on their mobility, which is related to their charge and collision cross-section (CCS); compact ions with a smaller CCS will travel faster than extended ions with a larger CCS.

-

Mass Analysis: After exiting the mobility cell, the ions enter a mass analyzer (typically a time-of-flight, TOF, instrument) where their mass-to-charge ratio is measured.[18]

-

Data Acquisition and Calibration: The instrument records the arrival time of ions at the detector, creating a two-dimensional plot of ion mobility (drift time) versus m/z. To convert drift times into absolute CCS values, a calibration is performed using standard compounds with known CCS values under the same experimental conditions.[17]

-

Data Interpretation: The experimental CCS value for this compound is compared with theoretical CCS values calculated for various computationally-derived low-energy structures. The structure whose calculated CCS best matches the experimental value is considered the most probable conformation.

Conclusion

The collective evidence from a decade of advanced computational and experimental gas-phase studies provides a clear picture of this compound. For the isolated ion, the ground state is a charge-solvated (CS) structure, where the proton is firmly anchored to the highly basic guanidinium side chain, and the neutral termini fold to stabilize the charge center. The alternative salt-bridge (SB) or zwitterionic structure, while a stable minimum on the potential energy surface, is energetically less favorable by a significant margin.[2]

However, the structure is not immutable. The energetic gap between the CS and SB forms is small enough that it can be overcome by external stabilizing forces. The presence of just a few water molecules or complexation with sufficiently large cations can shift the equilibrium, making the salt-bridge form dominant.[2][10][22] This remarkable conformational flexibility is central to arginine's diverse roles in chemistry and biology and underscores the importance of studying biomolecules in a controlled gas-phase environment to deconvolute intrinsic properties from solvent effects.

References

- 1. Is Arginine a Zwitterion in the Gas Phase? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modeling of the gas-phase ion chemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Structural Stability of Enzymatic Proteins in the Gas Phase: A Comparison of Semiempirical Hamiltonians and the GFN-FF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infrared Spectroscopy of Cationized Arginine in the Gas Phase: Direct Evidence for the Transition from Nonzwitterionic to Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Low-energy tautomers and conformers of neutral and this compound. | Semantic Scholar [semanticscholar.org]

- 10. Structure of Cationized Arginine (Arg·M+, M = H, Li, Na, K, Rb, and Cs) in the Gas Phase: Further Evidence for Zwitterionic Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An investigation of protonation sites and conformations of protonated amino acids by IRMPD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Infrared multiple photon dissociation spectroscopy of trapped ions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Infrared multiple photon dissociation action spectroscopy of protonated glycine, histidine, lysine, and arginine complexed with 18-crown-6 ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. par.nsf.gov [par.nsf.gov]

- 17. T-wave Ion Mobility-mass Spectrometry: Basic Experimental Procedures for Protein Complex Analysis [jove.com]

- 18. Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 21. fhi.mpg.de [fhi.mpg.de]

- 22. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Protonated Arginine in Ensuring Protein Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intrinsic stability of a protein's three-dimensional structure is paramount to its biological function. Among the twenty proteinogenic amino acids, arginine, with its unique guanidinium (B1211019) group, plays a critical and multifaceted role in maintaining this structural integrity. Under physiological conditions, the arginine side chain is predominantly in its protonated, positively charged state, enabling it to participate in a diverse array of non-covalent interactions. This technical guide provides an in-depth exploration of the mechanisms by which protonated arginine contributes to protein stability, including the formation of salt bridges, cation-pi interactions, and extensive hydrogen bond networks. We will delve into the energetic contributions of these interactions, present detailed experimental protocols for their investigation, and provide visual representations of the underlying principles and workflows. This guide is intended to be a comprehensive resource for researchers and professionals engaged in protein engineering, drug design, and the fundamental study of protein structure and function.

The Physicochemical Properties of the this compound Side Chain

The remarkable influence of arginine on protein stability stems from the distinct chemical properties of its side chain, which terminates in a guanidinium group.

High pKa of the Guanidinium Group

A fundamental characteristic of the arginine side chain is its exceptionally high intrinsic pKa value, which has been determined to be approximately 13.8.[1][2] This is significantly higher than the pKa of ~12 often cited in older textbooks.[1][2] This high pKa ensures that the guanidinium group is almost invariably protonated and thus positively charged under the full range of physiological pH conditions.[1][2] This persistent positive charge is the foundation for its significant role in electrostatic interactions that stabilize protein structures.

The Guanidinium Group: A Versatile Interaction Hub

The planar and resonance-stabilized structure of the protonated guanidinium group allows it to act as a versatile donor in multiple hydrogen bonds simultaneously. It can form up to five hydrogen bonds with suitable acceptor atoms. This extensive hydrogen bonding capacity allows arginine to effectively cross-link different parts of the polypeptide chain and interact with solvent molecules, contributing significantly to the overall stability of the folded protein.

Key Interactions of this compound in Protein Stabilization

This compound residues contribute to protein stability through a combination of powerful non-covalent interactions.

Salt Bridges: The Electrostatic Anchor

Salt bridges are electrostatic interactions between oppositely charged residues, typically involving the cationic side chains of arginine or lysine (B10760008) and the anionic side chains of aspartate or glutamate.[3] These interactions are crucial for the structural and functional integrity of many proteins.[3] The contribution of a salt bridge to protein stability is context-dependent, influenced by its location (surface or buried), the surrounding dielectric environment, and the geometric arrangement of the interacting residues.[4][5] Buried salt bridges, shielded from the high dielectric constant of water, can make a substantial contribution to stability. Molecular dynamics simulations have shown that arginine-glutamate salt bridges can adopt different geometries, with the preferred conformation depending on the spacing between the residues in the polypeptide sequence.[4][6]

Cation-π Interactions: A Subtle but Significant Force

Cation-π interactions are non-covalent interactions between a cation and the electron-rich face of an aromatic ring. The protonated guanidinium group of arginine can engage in favorable cation-π interactions with the aromatic side chains of tryptophan, tyrosine, and phenylalanine.[7][8][9] These interactions are a significant contributor to protein stability, with average electrostatic interaction energies estimated to be around -3 kcal/mol.[10][11] Interestingly, while gas-phase calculations suggest that lysine should form stronger cation-π interactions, in the context of a protein's dielectric environment, arginine's cation-π interactions are more robust and frequently observed.[8][9] This is attributed to a more balanced contribution of electrostatic and dispersion forces in the arginine-aromatic interaction.[8]

Hydrogen Bonding Networks: Maximizing Structural Cohesion

The guanidinium group of this compound is an exceptional hydrogen bond donor, capable of forming multiple hydrogen bonds with backbone carbonyl groups, side-chain acceptors, and water molecules.[11][12] These extensive hydrogen bond networks play a crucial role in defining and rigidifying the protein's architecture. Specific hydrogen bonding motifs involving arginine have been identified, contributing to the stability of secondary and tertiary structures.[13][14]

Quantitative Analysis of Arginine's Contribution to Protein Stability

The energetic contribution of arginine residues to protein stability can be quantified through site-directed mutagenesis studies, where arginine is substituted with another amino acid (often alanine) and the change in the Gibbs free energy of unfolding (ΔΔG) is measured.

| Protein | Mutation | Experimental Condition | ΔΔG (kcal/mol) | Reference |

| Acetylcholinesterase | F225R | Thermal denaturation | +0.5 (stabilizing) | [15][16] |

| Acetylcholinesterase | I548R | Thermal denaturation | +0.8 (stabilizing) | [15][16] |

| Green Fluorescent Protein | Multiple K to R | Chemical denaturation (Urea) | Increased stability | [17][18] |

| Model Coiled-Coil Peptide | i, i+4 Arg-Phe pairing | Thermal denaturation | Stabilizing | [19] |

Note: A positive ΔΔG value indicates that the mutation is stabilizing. This table provides a selection of examples, and the specific energetic contributions can vary significantly depending on the protein context.

Experimental Protocols for Studying the Role of Arginine

A variety of experimental techniques are employed to investigate the role of arginine in protein stability.

Site-Directed Mutagenesis

Site-directed mutagenesis is a cornerstone technique for probing the contribution of individual amino acid residues to protein stability. By substituting an arginine residue with another amino acid (e.g., alanine (B10760859) to remove the side chain's interactions, or lysine to compare with another basic residue), one can quantify the energetic contribution of the original arginine.

Detailed Methodology:

-

Primer Design: Design complementary forward and reverse primers containing the desired mutation in the center. The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest. The PCR cycle typically includes an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

-

Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation and the absence of any secondary mutations by DNA sequencing.

-

Protein Expression and Purification: Express and purify the mutant protein.

-

Stability Analysis: Analyze the stability of the mutant protein using techniques like Differential Scanning Calorimetry or chemical denaturation assays and compare it to the wild-type protein.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for characterizing the thermal stability of proteins. It directly measures the heat capacity of a protein solution as a function of temperature. The midpoint of the thermal unfolding transition (Tm) is a direct measure of the protein's thermostability.

Detailed Methodology:

-

Sample Preparation: Prepare protein samples and a matching buffer solution for the reference cell. The protein concentration typically ranges from 0.1 to 2 mg/mL. It is crucial to ensure that the buffer in the sample and reference cells are identical to minimize baseline noise.

-

Instrument Setup: Equilibrate the DSC instrument at the starting temperature (e.g., 20°C).

-

Loading: Carefully load the protein sample into the sample cell and the buffer into the reference cell, avoiding the introduction of air bubbles.

-

Scanning: Heat the samples at a constant scan rate (e.g., 1°C/min) up to a final temperature that ensures complete unfolding (e.g., 100°C).

-

Data Analysis: After subtracting the buffer-buffer baseline, the resulting thermogram shows the heat capacity (Cp) as a function of temperature. The peak of the thermogram corresponds to the melting temperature (Tm). The area under the peak is the calorimetric enthalpy of unfolding (ΔHcal). The change in stability (ΔTm) between the wild-type and mutant protein provides a quantitative measure of the contribution of the mutated residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information about protein structure and dynamics. Specific NMR techniques can be used to directly probe the environment and interactions of arginine side chains.

Detailed Methodology for 13C-detected 13Cζ–15Nε HSQC:

This technique is particularly useful for probing arginine side chains at neutral to high pH where proton-detected methods may fail due to rapid solvent exchange.[1]

-

Sample Preparation: Prepare a uniformly 13C, 15N-labeled protein sample in a suitable buffer.

-

NMR Experiment: Acquire a 13C-detected 13Cζ–15Nε Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the chemical shifts of the Cζ and Nε atoms in the arginine side chain.

-

Pulse Sequence: A specific pulse sequence is used to transfer magnetization from 13Cζ to 15Nε via the scalar coupling.[1]

-

Data Analysis: The resulting spectrum will show a peak for each arginine residue. The chemical shifts of these peaks are sensitive to the local chemical environment of the guanidinium group. Changes in chemical shifts upon ligand binding or mutation can provide insights into changes in the interactions of the arginine side chain. Relaxation measurements can also be performed to probe the dynamics of the side chain.

Visualizing the Role of this compound

Diagrams generated using Graphviz (DOT language) can effectively illustrate the concepts and workflows discussed in this guide.

Caption: Interactions of this compound contributing to protein stability.

Caption: Workflow for site-directed mutagenesis to study arginine's role.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Conclusion

This compound is a cornerstone of protein stability, contributing through a powerful and versatile set of non-covalent interactions. Its persistent positive charge, a consequence of its high pKa, enables it to form robust salt bridges, while the unique geometry and electronic properties of the guanidinium group facilitate stabilizing cation-π interactions and extensive hydrogen bond networks. Understanding the intricate role of arginine is not only fundamental to our comprehension of protein folding and structure but also holds immense practical value in the fields of protein engineering and the development of stable and effective protein therapeutics. The experimental approaches outlined in this guide provide a robust framework for elucidating the specific contributions of arginine residues in any given protein of interest, paving the way for the rational design of more stable and functional proteins.

References

- 1. Probing Arginine Side-Chains and Their Dynamics with Carbon-Detected NMR Spectroscopy: Application to the 42 kDa Human Histone Deacetylase 8 at High pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Evolutionary Stability of Salt Bridges Hints Its Contribution to Stability of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Glu/Arg, Asp/Arg, and Glu/Lys Salt Bridges on α-Helical Stability and Folding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient procedure for site-directed mutagenesis mediated by PCR insertion of a novel restriction site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution of arginine-glutamate salt bridges to helix stability [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cation–π interactions in protein–ligand binding: theory and data-mining reveal different roles for lysine and arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cation-pi interactions in protein-protein interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Mutation of exposed hydrophobic amino acids to arginine to increase protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. web.stanford.edu [web.stanford.edu]

- 19. Cation–π interactions studied in a model coiled-coil peptide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Protonated Arginine and Its Hydrogen Bonding Interactions: From Core Principles to Drug Development

Executive Summary: The arginine side chain, with its guanidinium (B1211019) group, is a cornerstone of molecular recognition in biological systems. Due to a significantly high intrinsic pKa, this group remains perpetually protonated and positively charged under physiological conditions, making it a uniquely powerful and versatile hydrogen bond donor. This guide provides an in-depth examination of the physicochemical properties of protonated arginine, the energetic and geometric characteristics of its hydrogen bonds, and its critical role in protein structure and drug design. Detailed experimental protocols for X-ray crystallography, Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to equip researchers with the methodologies required to investigate these pivotal interactions.

Introduction: The Unique Role of Arginine in Molecular Recognition

In the landscape of protein-ligand and protein-protein interactions, the amino acid arginine holds a privileged status. Its side chain is terminated by a guanidinium group, a moiety whose distinct chemical properties enable it to engage in a rich network of non-covalent interactions.[1] Unlike other basic residues, arginine's guanidinium group can form multiple, geometrically specific hydrogen bonds, often in a bidentate or "forked" manner with anionic groups like carboxylates and phosphates.[2][3] This capacity for high-coordination hydrogen bonding, combined with its persistent positive charge, allows arginine to serve as a critical anchor point in enzyme active sites, protein-DNA/RNA interfaces, and allosteric pockets.[4][5] Understanding the nuances of these interactions is therefore fundamental for researchers in structural biology, biochemistry, and rational drug design.

Physicochemical Properties of the Protonated Guanidinium Group

Resonance, Geometry, and Charge Delocalization

The guanidinium group of arginine is a planar, Y-shaped structure. The positive charge is not localized on a single atom but is delocalized across the three nitrogen atoms and the central carbon atom due to resonance. This charge delocalization contributes to its planar geometry and spreads out the hydrogen bond donor potential, allowing the five terminal N-H protons to act as donors.[6] This arrangement is exceptionally stable and allows the guanidinium group to present a broad, positively charged surface for interaction.

The Intrinsic pKa: A Constant Positive Charge

While biochemistry textbooks often cite a pKa of approximately 12 for the arginine side chain, recent studies using potentiometry and NMR spectroscopy have established a revised intrinsic pKa of 13.8 ± 0.1.[7][8] This substantially higher value is a critical finding, as it explains why the arginine side chain is invariably protonated and positively charged under almost all physiological conditions, even when buried in a hydrophobic protein core.[7][9] This persistent charge ensures that its capacity as a multi-valent hydrogen bond donor and electrostatic partner is constantly maintained.

The Versatility of Arginine's Hydrogen Bonding

The protonated guanidinium group can donate up to five hydrogen bonds from its terminal nitrogens (two from each -NH2 group and one from the Nε-H).[6] This allows for diverse and high-avidity binding arrangements.

Common H-bond Acceptors

Arginine's guanidinium group most frequently interacts with negatively charged or polar functional groups. Key partners include:

-

Carboxylate groups (Aspartate, Glutamate): Forms exceptionally strong, charge-assisted hydrogen bonds, often in a bidentate "fork" pattern.[10][11]

-

Phosphate groups (DNA/RNA, phosphorylated residues): Crucial for nucleic acid recognition and signaling, also frequently involving bidentate interactions.[2]

-

Backbone Carbonyl Oxygens : Arginine can play a structural role by forming multiple hydrogen bonds to backbone carbonyls, effectively stapling together different parts of a protein's tertiary structure.[12]

-

Other Polar Side Chains (Tyrosine, Glutamine, Asparagine): Forms specific hydrogen bonds that contribute to binding affinity and specificity.[3][13]

The "Arginine Fork": Bidentate vs. Monodentate Interactions

A defining feature of arginine interactions is its ability to form bidentate hydrogen bonds, where two donor N-H groups from the same guanidinium head interact simultaneously with two acceptor atoms on a partner molecule (e.g., the two oxygens of a carboxylate group).[2] This pattern is geometrically constrained and offers much higher strength and specificity compared to a single, monodentate hydrogen bond.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploiting binding-site arginines in drug design: Recent examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unique Contributions of an Arginine Side Chain to Ligand Recognition in a Glutamate-gated Chloride Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Look at Arginine in Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

tautomerization states of protonated arginine

An In-depth Technical Guide on the Tautomerization States of Protonated Arginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine, a key amino acid in numerous biological processes, possesses a guanidinium (B1211019) group that is protonated under physiological conditions. The positive charge on this side chain is not static; it can be delocalized across several nitrogen atoms, leading to the existence of multiple tautomeric and conformational states. Understanding the relative stabilities and interconversion of these states is crucial for elucidating enzyme mechanisms, designing effective drug candidates that mimic or interact with arginine, and refining computational models of protein structure and function. This technical guide provides a comprehensive overview of the , detailing the experimental and computational methodologies used for their characterization, presenting key quantitative data, and illustrating the underlying chemical principles.

Introduction

The guanidinium side chain of arginine is characterized by a high pKa value (around 12.5), ensuring it is predominantly protonated and positively charged in most biological environments. This charge is delocalized through a π-system, which allows for different resonance structures. Tautomers are structural isomers that can be interconverted by the migration of a proton. In the case of this compound, this involves the movement of a proton between the nitrogen atoms of the guanidinium group. The specific tautomeric form adopted can be influenced by the local microenvironment, including solvent polarity, hydrogen bonding interactions within a protein active site, and the presence of metal ions.[1][2][3][4] These subtle structural variations can have significant implications for molecular recognition and catalysis.

This guide will delve into the fundamental aspects of this compound tautomerization, with a focus on the techniques and data relevant to researchers in the fields of biochemistry, medicinal chemistry, and computational biology.

Tautomeric and Conformational States of this compound

The protonated guanidinium group of arginine can exist in several tautomeric and conformational forms. In the gas phase, the proton is generally sequestered at the guanidine (B92328) group.[5][6] Computational studies have explored the relative stabilities of these various forms. The primary tautomers arise from the different possible locations of the protons on the terminal nitrogen atoms.

While the term "tautomer" in this context is sometimes used interchangeably with "conformer" in the literature, it's important to distinguish between them. Tautomers differ in the location of a proton, while conformers are different spatial arrangements of the same tautomer that can be interconverted by rotation around single bonds.

Computational studies, primarily using ab initio methods, have identified several low-energy conformers for this compound.[7][8][9][10] These studies often employ a genetic algorithm to systematically explore the vast conformational space before refining the geometries at higher levels of theory.[7][8][9][10]

The following diagram illustrates the key atoms in the arginine side chain and the potential sites of protonation leading to different tautomers.

Experimental Protocols for Characterization

Direct experimental characterization of the tautomeric states of isolated this compound is challenging due to their rapid interconversion. Gas-phase techniques, which isolate the molecule from solvent effects, have been particularly informative.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a powerful tool for studying the structure and fragmentation of ions in the gas phase. Techniques like Collision-Induced Dissociation (CID) and Blackbody Infrared Radiative Dissociation (BIRD) can provide insights into the structure of this compound by analyzing its fragmentation patterns.

3.1.1. Collision-Induced Dissociation (CID)

-

Principle: In CID, ions are accelerated and collided with a neutral gas (e.g., argon or nitrogen). The collisions increase the internal energy of the ions, leading to fragmentation. The resulting fragment ions are then mass-analyzed. Different tautomers or conformers may exhibit distinct fragmentation pathways or efficiencies.

-

Methodology:

-

Ion Generation: this compound is generated by electrospray ionization (ESI) from an acidic solution.

-

Mass Selection: The this compound ions are mass-selected in a quadrupole or ion trap.

-

Activation: The selected ions are directed into a collision cell filled with a neutral gas. The collision energy can be varied to control the degree of fragmentation.

-

Fragment Analysis: The fragment ions are mass-analyzed, typically using a time-of-flight (TOF) or Orbitrap analyzer.

-

-

Data Interpretation: The resulting tandem mass spectrum (MS/MS) shows the relative abundances of the fragment ions. Specific fragmentation patterns, such as the loss of ammonia (B1221849) or guanidine, can be correlated with the initial structure of the this compound.

3.1.2. Blackbody Infrared Radiative Dissociation (BIRD)

-

Principle: BIRD uses the blackbody radiation emitted from the heated walls of a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer to slowly heat the trapped ions. The rate of dissociation as a function of temperature can provide information about the energetics of dissociation and, indirectly, the ion's structure.

-

Methodology:

-

Ion Trapping: this compound ions are trapped in the cell of an FT-ICR mass spectrometer.

-

Heating: The entire vacuum chamber is heated to a specific temperature, causing the ions to absorb infrared photons and slowly increase their internal energy.

-

Dissociation Monitoring: The dissociation of the parent ion and the appearance of fragment ions are monitored over time.

-

Arrhenius Analysis: The experiment is repeated at different temperatures to determine the dissociation rate constants. An Arrhenius plot of ln(k) vs. 1/T yields the activation energy (Ea) and pre-exponential factor (A) for the dissociation process.

-

-

Data Interpretation: Different tautomers may have different dissociation barriers, leading to different Arrhenius parameters. These experimental values can be compared with theoretical calculations to support structural assignments.

Spectroscopic Methods

3.2.1. Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy

-

Principle: IRMPD spectroscopy provides structural information by measuring the infrared spectrum of gas-phase ions. Ions are irradiated with a tunable infrared laser. If the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, increases its internal energy, and eventually fragments. The extent of fragmentation as a function of laser wavelength provides the IR spectrum.

-

Methodology:

-

Ion Trapping: this compound ions are trapped in a mass spectrometer.

-

IR Irradiation: The trapped ions are irradiated with a tunable IR laser.

-

Fragmentation Measurement: The depletion of the parent ion signal or the appearance of fragment ion signals is measured as a function of the laser wavelength.

-

-

Data Interpretation: The experimental IRMPD spectrum is compared with theoretical IR spectra calculated for different candidate tautomers and conformers. A good match between the experimental and a theoretical spectrum provides strong evidence for the presence of that particular structure.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: While challenging for studying the tautomers of free arginine due to rapid exchange, NMR is a powerful technique for probing the local environment and protonation state of arginine residues within proteins. Chemical shifts, particularly of the side-chain nitrogen and carbon atoms, are sensitive to the electronic structure and hydrogen bonding, which are influenced by the tautomeric state.

-

Methodology:

-

Isotope Labeling: To enhance sensitivity and resolve spectral overlap, proteins are often uniformly or selectively labeled with 15N and 13C.

-

NMR Data Acquisition: A suite of multidimensional NMR experiments (e.g., HSQC, HNCO) is performed to assign the resonances of the arginine side chain.

-

Chemical Shift Analysis: The measured chemical shifts are compared to random coil values and to values predicted by quantum chemical calculations for different tautomeric states and hydrogen-bonding environments.

-

-

Data Interpretation: Significant deviations in chemical shifts from expected values can indicate an unusual protonation or tautomeric state of the arginine side chain within the protein.

Quantitative Data on Tautomer and Conformer Stabilities

Computational studies have provided valuable quantitative data on the relative stabilities of different forms of arginine. The tables below summarize some of these findings.

Table 1: Calculated Relative Energies of Neutral Arginine Tautomers/Conformers in the Gas Phase

| Tautomer/Conformer | Level of Theory | Relative Energy (kcal/mol) | Reference |

| Non-zwitterionic (lowest energy) | CCSD/6-31++G | 0.0 | [7][8][10] |

| Other non-zwitterionic | CCSD/6-31++G | within 2.3 | [7][8][10] |

| Zwitterionic (lowest energy) | CCSD/6-31++G** | 4.0 | [7][8][10] |

Table 2: Calculated Proton Affinity and Gas-Phase Basicity of Arginine

| Property | Calculated Value (kcal/mol) | Experimental Value (kcal/mol) | Reference |

| Proton Affinity | 256.3 | 251.2 | [7][8][10] |

| Gas-Phase Basicity | 247.8 | 240.6 | [7][8][10] |

Visualizing Workflows and Relationships

Computational Workflow for Tautomer Analysis

The following diagram illustrates a typical computational workflow for determining the relative stabilities of arginine tautomers.

Experimental Workflow for Gas-Phase Ion Spectroscopy

This diagram outlines the general steps involved in studying this compound using gas-phase ion spectroscopy techniques like IRMPD.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Exploring the Arginine Methylome by Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Low-energy tautomers and conformers of neutral and this compound. | Semantic Scholar [semanticscholar.org]

- 6. Intrinsic Relative Stabilities of the Neutral Tautomers of Arginine Side-Chain Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Infrared Spectroscopy of Cationized Arginine in the Gas Phase: Direct Evidence for the Transition from Nonzwitterionic to Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 10. Chromatographic-mass spectrometric methods for the quantification of L-arginine and its methylated metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Protonated Arginine in Biological Proton Transfer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protonated guanidinium (B1211019) side chain of arginine, with its uniquely high pKa and planar, charge-delocalized structure, plays a multifaceted and critical role in a vast array of biological proton transfer events. While often considered perpetually protonated at physiological pH, emerging evidence reveals its dynamic participation in enzyme catalysis, transmembrane proton transport, and signal transduction. This technical guide provides an in-depth exploration of the core principles governing arginine-mediated proton transfer, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate molecular mechanisms involved. Understanding the nuances of protonated arginine's function is paramount for elucidating fundamental biological processes and for the rational design of novel therapeutics.

Introduction: The Unique Properties of the Arginine Side Chain

The guanidinium group of the arginine side chain is a strong base, with a pKa value traditionally cited as around 12.5 in free solution.[1] However, recent studies using potentiometry and NMR spectroscopy have revised this intrinsic pKa to a significantly higher value of 13.8 ± 0.1.[2][3] This exceptionally high pKa ensures that arginine residues are predominantly protonated and positively charged under physiological conditions, even in hydrophobic environments like protein interiors or lipid membranes.[2][3] This persistent positive charge is fundamental to its roles in forming stable salt bridges, coordinating anionic substrates, and modulating the electrostatic environment of active sites.

Despite its high intrinsic pKa, the protein microenvironment can significantly perturb the apparent pKa of an arginine residue, sometimes lowering it sufficiently to enable its participation in proton transfer reactions as a proton donor.[4][5] This modulation is achieved through factors such as desolvation, local electrostatic interactions with other charged or polar residues, and hydrogen bonding networks.[6]

Quantitative Data on Arginine-Mediated Proton Transfer

A comprehensive understanding of proton transfer necessitates quantitative analysis of the underlying thermodynamics and kinetics. The following tables summarize key data related to the pKa of arginine and its involvement in enzymatic reactions.

| Parameter | Value | Context | Reference(s) |

| Intrinsic pKa (Guanidinium) | 13.8 ± 0.1 | Determined by potentiometry and NMR spectroscopy for the free amino acid. | [2][3] |

| Apparent pKa | 6.0 - 7.0 | In Gentisate and Salicylate Dioxygenases (GDO and SDO), suppressed by the protein environment. | [4][5][7] |

| Enthalpy of Ionization (ΔH°ion) | 51 kJ/mol | For the proton transfer event in GDO and SDO, characteristic of an arginine residue. | [4][7] |

Table 1: Physicochemical Properties of Arginine in Proton Transfer.

| Enzyme | Substrate | Apparent pKa (from log(kcat)) | Apparent pKa (from log(kcat/Km)) | Reference(s) |

| Gentisate 1,2-Dioxygenase (GDO) | Gentisate | 6.28 ± 0.10 | 6.86 ± 0.02 | [4] |

| Salicylate 1,2-Dioxygenase (SDO) | Gentisate | 6.16 ± 0.01 | 6.30 ± 0.06 | [4] |

| Salicylate 1,2-Dioxygenase (SDO) | Salicylate | 6.42 ± 0.25 | 7.89 ± 0.12 | [4] |

Table 2: Apparent pKa Values of the Catalytic Arginine in Dioxygenases.

Mechanisms of Proton Transfer Involving this compound

This compound participates in proton transfer through several distinct mechanisms, often tailored to the specific biological context.

General Acid Catalysis

In its protonated state, the guanidinium group can act as a general acid, donating a proton to a substrate or an intermediate to facilitate a reaction. A notable example is the serine recombinase family of enzymes, where a conserved arginine residue (Arg-69 in Sin resolvase) is proposed to protonate the 3'-oxygen leaving group during DNA cleavage.[8] The high pKa of arginine is thought to be lowered by the surrounding positively charged active site, making it a more effective proton donor.[8]

Figure 1: General acid catalysis by this compound.

Proton Shuttling and Relays